molecular formula C26H28ClN3 B4674833 3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

Cat. No.: B4674833
M. Wt: 418.0 g/mol
InChI Key: CAZCKDVLYUGUMO-UHFFFAOYSA-N
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Description

3-({4-[(4-Chlorophenyl)Methyl]Piperazin-1-Yl}Methyl)-9-Ethyl-9H-Carbazole is a synthetic compound featuring a carbazole core substituted with an ethyl group at the 9-position and a piperazine moiety linked via a methyl group to a 4-chlorobenzyl group. This structure combines the aromatic heterocyclic properties of carbazole with the pharmacologically versatile piperazine ring, a common motif in central nervous system (CNS)-targeting agents.

Properties

IUPAC Name

3-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3/c1-2-30-25-6-4-3-5-23(25)24-17-21(9-12-26(24)30)19-29-15-13-28(14-16-29)18-20-7-10-22(27)11-8-20/h3-12,17H,2,13-16,18-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZCKDVLYUGUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE involves its interaction with molecular targets such as DNA and specific receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may bind to receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares structural and functional similarities with several piperazine-containing derivatives. Below is a detailed comparison based on substituents, receptor affinity, selectivity, and pharmacological profiles:

L-745,870 (3-([4-(4-Chlorophenyl)Piperazin-1-Yl]Methyl)-1H-Pyrollo[2,3-b]Pyridine)

  • Key Differences : Replaces the carbazole core with a pyrollopyridine ring.
  • Receptor Affinity :
    • D4 Receptor : Ki = 0.43 nM, >2000-fold selective over D2/D3 receptors .
    • Other Receptors : Moderate affinity for 5HT2, sigma, and α-adrenergic receptors (IC50 < 300 nM) .
  • Functional Activity : Acts as a D4 antagonist, reversing dopamine-mediated inhibition of adenylate cyclase and GTPγS binding in vitro .
  • In Vivo Profile: No effect on dopamine metabolism or prolactin levels in rodents at ≤30 mg/kg p.o., distinguishing it from typical antipsychotics .

L-750,667 (Azaindole Derivative)

  • Key Differences : Features an azaindole core instead of carbazole.
  • Receptor Affinity :
    • D4 Receptor : Ki = 0.51 nM, >2000-fold selective over D2/D3 receptors .
    • Other Receptors : Negligible affinity for 5HT1A, 5HT2, and sigma receptors .
  • Functional Activity : Antagonizes dopamine-induced cAMP inhibition (EC50 = 80 nM) in D4-expressing HEK cells .
  • Utility : Radiolabeled [125I]L-750,667 serves as a selective D4 radioligand for CNS studies .

1-(9H-Carbazol-9-Yl)-3-(4-(3-Chlorophenyl)Piperazin-1-Yl)Propan-2-Ol (CAS 328015-91-4)

  • Key Differences : Substitutes the 4-chlorophenyl group with 3-chlorophenyl and incorporates a propan-2-ol linker.
  • Structure-Activity Relationship (SAR) : The 3-chloro substitution on the phenyl ring may reduce D4 affinity compared to 4-chloro analogs. The hydroxyl group in the linker could influence solubility and blood-brain barrier penetration .

2-(4-Chlorophenoxy)-1-{4-[(9-Ethyl-9H-Carbazol-3-Yl)Methyl]Piperazin-1-Yl}Ethanone

  • Key Differences: Replaces the methyl linkage between piperazine and carbazole with a phenoxy-ethanone group.
  • Pharmacokinetic Implications: The phenoxy group may enhance metabolic stability but reduce CNS penetration due to increased polarity .

Key Research Findings and Implications

Substituent Positioning : The 4-chlorophenyl group on piperazine (as in L-745,870 and L-750,667) is critical for high D4 affinity and selectivity, whereas 3-chloro analogs (e.g., CAS 328015-91-4) may exhibit reduced potency .

Linker Chemistry: Methyl linkers (as in the target compound and L-745,870) favor receptor binding and brain penetration, while polar groups (e.g., propan-2-ol or phenoxy-ethanone) may limit CNS activity .

Lack of Prolactin Elevation : D4-selective antagonists like L-745,870 avoid hyperprolactinemia, a common side effect of D2-targeting antipsychotics, suggesting therapeutic advantages for the target compound if similarly selective .

Biological Activity

The compound 3-({4-[(4-chlorophenyl)methyl]piperazin-1-yl}methyl)-9-ethyl-9H-carbazole is a synthetic derivative of carbazole, which has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment and neuropharmacology. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN4C_{23}H_{25}ClN_4 with a molecular weight of approximately 440.93 g/mol. The structure includes a piperazine moiety, which is known for its diverse pharmacological properties, and a carbazole core that contributes to its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain carbazole derivatives can induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic proteins like p53 and decreased levels of anti-apoptotic proteins like Bcl-2 .
    • The compound's structural similarity to other known anticancer agents suggests it may also inhibit key pathways involved in tumor growth and metastasis.
  • Neuropharmacological Effects :
    • Piperazine derivatives are often studied for their effects on the central nervous system (CNS). Compounds containing piperazine rings have been linked to various activities, including anxiolytic and antidepressant effects. The specific interactions of this compound with neurotransmitter systems remain an area for further investigation.
  • Antimicrobial Properties :
    • Certain studies have highlighted the antibacterial potential of piperazine-containing compounds, suggesting that modifications to the piperazine structure can enhance antimicrobial activity against various bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential anxiolytic effects
AntimicrobialEffective against specific bacterial strains

Detailed Research Findings

  • Anticancer Mechanisms :
    • A study on related carbazole derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells. The treatment led to increased expression of p53 and downregulation of cyclin D1, indicating a mechanism involving cell cycle regulation .
  • Neuropharmacological Studies :
    • Investigations into piperazine derivatives have shown promise in modulating serotonin receptors, which could translate into therapeutic effects for anxiety disorders. Further studies are necessary to elucidate the specific receptor interactions of this compound.
  • Antimicrobial Activity :
    • In vitro assays have shown that certain piperazine derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that the incorporation of a chlorophenyl group may enhance the compound's affinity for bacterial targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE
Reactant of Route 2
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3-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9-ETHYL-9H-CARBAZOLE

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